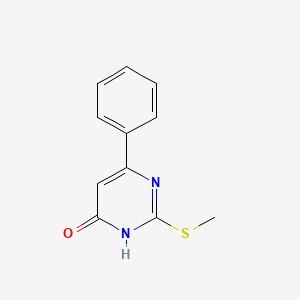

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Übersicht

Beschreibung

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring structure with a ketone (carbonyl) group

Vorbereitungsmethoden

Synthetic Routes

Several synthetic routes can be employed to prepare 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. A commonly used method involves the cyclization of appropriate precursors under specific conditions. For instance, a nucleophilic substitution reaction starting from a suitable precursor, like 2-aminothiophenol and benzaldehyde, can be employed to introduce the phenyl and methylthio groups onto the pyrimidine core.

Reaction Conditions

The synthesis often requires an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like piperidine or potassium carbonate. The reaction temperature usually ranges between 80-100°C, ensuring optimal yields.

Industrial Production Methods

In an industrial setting, large-scale production might involve continuous-flow reactors to enhance efficiency and yield. These reactors provide consistent reaction conditions, which are crucial for the reproducibility and scalability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one participates in several types of chemical reactions including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group, though this is less common.

Substitution: Halogenation and other electrophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.

Substitution Reactions: Bromine or chlorine in the presence of a Lewis acid like ferric chloride.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Substitution Products: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, research indicates that compounds designed to reactivate oncosuppressors like SHP-1 can induce apoptosis in cancer cells without harming healthy cells . This selectivity is crucial for developing safer cancer therapies.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In a study comparing its derivatives with clinically used drugs, certain derivatives showed significant microbial inhibition, suggesting potential as new antimicrobial agents .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression and other diseases highlights its potential as a therapeutic agent. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor-2, which is crucial in tumor angiogenesis .

Case Studies

Several studies have documented the applications and effectiveness of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one:

- Case Study 1: Anticancer Research : A study focused on the compound's ability to reactivate the phosphatase SHP-1 in tumor cells. The findings indicated that reactivating this enzyme could lead to selective apoptosis in cancerous cells while sparing normal cells, presenting a promising avenue for targeted cancer therapies .

- Case Study 2: Antimicrobial Testing : In comparative antimicrobial testing, derivatives of this compound were evaluated against standard antibiotics. Results showed that some derivatives had enhanced activity against resistant strains of bacteria and fungi, suggesting their potential as alternative treatments in infectious diseases .

Wirkmechanismus

The mechanism of action of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one often involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding or other interactions, facilitating the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylpyrimidin-4(3H)-one: Lacks the methylthio group, offering different chemical reactivity and biological properties.

6-Methylpyrimidin-4(3H)-one: Lacks the phenyl group, resulting in reduced aromatic character and altered interaction with biological targets.

Uniqueness

That's a deep dive into 2-(methylthio)-6-phenylpyrimidin-4(3H)-one! What’s got you so interested in this particular compound?

Biologische Aktivität

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one, a compound with the CAS number 56035-29-1, is a member of the pyrimidine family known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a methylthio group at the 2-position and a phenyl group at the 6-position. This structural configuration contributes to its pharmacological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells and altered immune responses.

- Cellular Effects : The compound influences various cellular processes, including apoptosis and gene expression modulation. It has been observed to enhance antibody responses in immune cells while inhibiting nucleic acid synthesis in cancer cells .

Biological Activity

The biological activity of this compound has been documented in various studies:

Antitumor Activity

Research indicates that this compound displays significant antitumor activity by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can effectively reduce tumor size in animal models without causing significant toxicity at lower doses .

Antiviral Properties

The compound has also demonstrated antiviral activity, particularly against certain viral infections. It inhibits viral replication by interfering with nucleic acid synthesis, which is essential for viral propagation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Animal Model Research : In vivo studies indicated that administering the compound significantly inhibited tumor growth in xenograft models, supporting its therapeutic potential against cancer.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is absorbed effectively when administered orally, with distribution influenced by specific transporters within cells.

- Metabolism : It undergoes metabolic conversion via enzymes such as thiopurine methyltransferase, leading to various metabolites that may also exhibit biological activity .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYZOQNANLSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286935 | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56035-29-1 | |

| Record name | 56035-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.